Vinclozolin M2

Endocrine Disruption Androgen Receptor Binding Affinity

Vinclozolin M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide) is the active antiandrogenic metabolite of vinclozolin. Unlike the parent fungicide—which shows negligible androgen receptor (AR) affinity—M2 is a potent competitive AR antagonist (Ki = 9.7 μM) with 9.5-fold higher binding affinity than co-metabolite M1. Mandatory for in vitro AR antagonism studies, environmental persistence monitoring (soil half-life 87–296 days), and human biomonitoring as a vinclozolin exposure biomarker. Using the parent compound or cross-class metabolites from iprodione/procymidone yields invalid results.

Molecular Formula C11H11Cl2NO2
Molecular Weight 260.11 g/mol
CAS No. 83792-61-4
Cat. No. B033286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinclozolin M2
CAS83792-61-4
Synonyms2-OH-2-Me-diCl-butenanilide
3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide
Molecular FormulaC11H11Cl2NO2
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESCC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O
InChIInChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15)
InChIKeyFBYYIBNYONAZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinclozolin M2 (CAS 83792-61-4): Primary Active Metabolite for Antiandrogen and Endocrine Disruption Studies


Vinclozolin M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a primary hydrolytic metabolite of the dicarboximide fungicide vinclozolin [1]. It is not the parent fungicide itself but a key degradation product formed via successive esterase activity and decarboxylation, detectable in soil, plant tissues, and mammalian serum [2]. Unlike the parent compound, M2 is a potent competitive antagonist of the androgen receptor (AR) [3]. It is categorized as a dichlorobenzene derivative (C₁₁H₁₁Cl₂NO₂, MW 260.1) and is recognized as a significant environmental endocrine disruptor and a critical analytical standard for exposure biomonitoring [4]. Its selection is mandatory for research requiring the active antiandrogenic moiety, as vinclozolin itself exhibits negligible AR affinity at environmentally or biologically relevant concentrations [5].

Why Vinclozolin M2 Cannot Be Replaced by the Parent Compound Vinclozolin or Alternative Fungicide Metabolites


Generic substitution or use of the parent compound, vinclozolin, fails to replicate the specific antiandrogenic potency required for accurate endocrine disruption research. Vinclozolin itself is essentially a pro-pesticide; its ability to bind the androgen receptor (AR) is negligible at concentrations achievable in vivo or in the environment [1]. The biological activity is conferred almost exclusively by its metabolites, primarily M1 and M2 [2]. Furthermore, within the dicarboximide class, metabolites of iprodione or procymidone do not exhibit the same AR binding profile as M2, making cross-class substitution scientifically invalid [3]. Analytical protocols also differentiate M2 from the parent compound and its co-metabolite M1 by distinct retention times and chromatographic behavior, meaning a method validated for one cannot simply be applied to another without full re-validation [4].

Quantitative Evidence for Selecting Vinclozolin M2: Comparative Binding Affinity, Potency, and Environmental Persistence


Vinclozolin M2 Exhibits a 9.5-Fold Higher Affinity for the Androgen Receptor Than Co-Metabolite M1

In competitive binding assays using recombinant human androgen receptor (AR), Vinclozolin M2 demonstrates a Ki of 9.7 μM. In contrast, its primary co-metabolite, Vinclozolin M1, exhibits a substantially lower affinity with a Ki of 92 μM [1]. This represents a 9.5-fold higher binding affinity for M2, confirming it is the more potent antiandrogenic metabolite.

Endocrine Disruption Androgen Receptor Binding Affinity

Vinclozolin M2 is a 50-Fold More Potent AR Antagonist Than Co-Metabolite M1 in Functional Transactivation Assays

Functional activity, assessed via inhibition of androgen-induced transactivation mediated by the mouse mammary tumor virus (MMTV) promoter, reveals that Vinclozolin M2 is a 50-fold more potent inhibitor than Vinclozolin M1 [1]. This functional potency gap is even wider than the difference in binding affinity, underscoring M2's superior efficacy in a cellular context.

Endocrine Disruption Androgen Receptor Functional Antagonism

Vinclozolin M2 Demonstrates Greater Environmental Persistence Than Parent Vinclozolin in Soil Degradation Studies

In sterilized soil, the half-life of Vinclozolin M2 ranges from 87.1 to 296.5 days. This is significantly longer than the half-life of the parent compound, vinclozolin, which was measured at 8.7 to 35.0 days under the same conditions [1]. This indicates M2 is a more environmentally persistent contaminant and a superior long-term exposure biomarker.

Environmental Fate Soil Persistence Half-Life

Vinclozolin M2 is 58.8-Fold More Potent as an AR Antagonist Than as a Mineralocorticoid Receptor Antagonist

While recognized as an AR antagonist, Vinclozolin M2 also exhibits activity at the mineralocorticoid receptor (MR). However, in standardized reporter assays using MCF-7 cells, its potency at the AR (IC₅₀ = 0.17 nM) is 58.8-fold greater than its potency at the MR (IC₅₀ = 1,400 nM) . This quantifies its selectivity window within the steroid receptor family.

Receptor Selectivity Androgen Receptor Mineralocorticoid Receptor Off-Target Activity

Vinclozolin M2 Demonstrates Dose-Dependent Inhibition of Androgen-Induced DNA Binding at Low Micromolar Concentrations

In the presence of 50 nM dihydrotestosterone (DHT), Vinclozolin M2 inhibits androgen-induced AR binding to androgen response element (ARE) DNA across a concentration range of 0.2 to 10 μM [1]. This functional, dose-dependent inhibition confirms its mechanism as a competitive antagonist that directly prevents the liganded AR from interacting with DNA.

Endocrine Disruption Androgen Receptor DNA Binding Mechanism of Action

Vinclozolin M2 is Chromatographically Resolved from Co-Metabolites M1 and M3 with a Distinct Retention Time of 11.6 Minutes

A validated HPLC method for simultaneous detection of vinclozolin and its metabolites reports baseline separation and specific retention times. Under the described conditions (XTerra MS C18 column, 10 mM ammonium bicarbonate pH 9.2/acetonitrile mobile phase), M2 elutes at 11.6 minutes. This is distinct from the parent compound (12.8 min), M1 (8.1 min), and M3 (11.1 min) [1]. This chromatographic resolution is essential for accurate quantification in complex biological and environmental matrices.

Analytical Chemistry HPLC Method Validation Biomonitoring

Validated Research Applications for Vinclozolin M2: Endocrine Disruption, Environmental Fate, and Biomonitoring


Quantitative Endocrine Disruption Research and Antiandrogen Screening

Vinclozolin M2 is the definitive compound for in vitro studies investigating androgen receptor (AR) antagonism. The quantitative evidence confirms its superior potency over co-metabolite M1 (9.5-fold higher binding affinity, 50-fold greater functional antagonism) and parent vinclozolin (negligible AR binding). Researchers should procure M2 as the primary analytical standard and test compound for competitive binding assays (Ki = 9.7 μM) [1] and functional transactivation assays in AR-responsive cell lines [2]. Its high selectivity for AR over MR (58.8-fold) also makes it a cleaner tool for dissecting AR-specific pathways compared to broader-spectrum antiandrogens .

Environmental Fate and Soil Persistence Modeling

For environmental scientists and regulatory toxicologists, Vinclozolin M2 is a critical analyte for understanding long-term soil contamination. As a key degradation product of vinclozolin, it exhibits a significantly longer half-life in soil (87.1-296.5 days) than its parent compound (8.7-35.0 days) [1]. Procurement of a high-purity M2 standard is essential for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) to accurately quantify its presence in environmental samples. Relying on data from the parent compound alone would severely underestimate the persistence and potential ecological impact of vinclozolin applications.

Human Biomonitoring and Exposure Assessment Studies

Vinclozolin M2 is a recognized component of the human exposome and has been detected in human blood [1]. Its presence serves as a specific biomarker of exposure to the fungicide vinclozolin. Analytical chemists developing biomonitoring assays for epidemiological or occupational health studies must include M2 in their analytical panels. Validated HPLC methods with established retention times (11.6 min) and high recovery rates (>90%) from biofluids are available, facilitating accurate and sensitive quantification in matrices like plasma, serum, and urine [2].

Mechanistic Studies of AR Signaling and Gene Transcription

Researchers studying the molecular pharmacology of the androgen receptor (AR) will find M2 invaluable for probing the nuances of antagonist vs. agonist behavior. It is a well-characterized competitive antagonist that, at specific concentrations (e.g., 10 μM), can exhibit partial agonist activity in certain cellular contexts, such as with mutant AR found in LNCaP cells [1]. This property allows for sophisticated experimental designs exploring ligand-dependent AR conformations and co-regulator recruitment. Its defined inhibitory range (0.2-10 μM) on AR-DNA binding provides a precise window for dose-response experiments.

Technical Documentation Hub

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